3-Acridin-10-ium-10-ylpropane-1-sulfonic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Sulfopropyl)acridinium betain typically involves the reaction of acridine with 1,3-propanesultone. The reaction proceeds under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for 10-(3-Sulfopropyl)acridinium betain are designed to optimize the yield and purity of the compound. These methods often involve large-scale reactions under controlled temperatures and pressures, followed by purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
10-(3-Sulfopropyl)acridinium betain undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure and properties of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce different acridinium compounds .
Scientific Research Applications
10-(3-Sulfopropyl)acridinium betain is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 10-(3-Sulfopropyl)acridinium betain involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are due to its ability to absorb and emit light at specific wavelengths. This makes it useful in detecting and measuring various species in different environments .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-N-(3-sulfopropyl)quinolinium: Another chloride-sensitive fluorescent indicator used in biological applications.
3-(10-Acridinio)propanesulfonate: A similar compound with comparable fluorescence properties.
Uniqueness
10-(3-Sulfopropyl)acridinium betain stands out due to its high durability and stability, making it suitable for long-term applications. Its unique structure also allows for specific interactions with various molecular targets, enhancing its utility in scientific research .
Properties
Molecular Formula |
C16H16NO3S+ |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-acridin-10-ium-10-ylpropane-1-sulfonic acid |
InChI |
InChI=1S/C16H15NO3S/c18-21(19,20)11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-4,6-9,12H,5,10-11H2/p+1 |
InChI Key |
SMKBSSHVLHIPLU-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2CCCS(=O)(=O)O |
Origin of Product |
United States |
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